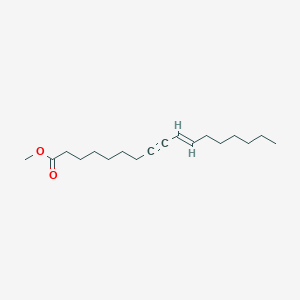
10-Heptadecen-8-ynoic acid, methyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Heptadecen-8-ynoic acid, methyl ester, (E)- is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound is also known as Methyl 10-heptadecynoate, and it has a molecular formula of C18H30O2. In
Wirkmechanismus
The mechanism of action of 10-Heptadecen-8-ynoic acid, methyl ester, (E)- in inhibiting cancer cell growth is not fully understood. However, studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemische Und Physiologische Effekte
10-Heptadecen-8-ynoic acid, methyl ester, (E)- has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. It has also been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 10-Heptadecen-8-ynoic acid, methyl ester, (E)- in lab experiments is its potential use in cancer research. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 10-Heptadecen-8-ynoic acid, methyl ester, (E)-. One direction is to further explore its potential use in cancer research and develop more effective treatments for cancer using this compound. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 10-Heptadecen-8-ynoic acid, methyl ester, (E)- involves the reaction of heptadec-10-ynoic acid with methanol in the presence of a catalyst. This reaction produces the methyl ester of 10-Heptadecen-8-ynoic acid, (E)-. This synthesis method has been used in various studies to obtain this compound for further research.
Wissenschaftliche Forschungsanwendungen
10-Heptadecen-8-ynoic acid, methyl ester, (E)- has been studied for its potential use in various scientific applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
CAS-Nummer |
16714-85-5 |
|---|---|
Produktname |
10-Heptadecen-8-ynoic acid, methyl ester, (E)- |
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
methyl (E)-heptadec-10-en-8-ynoate |
InChI |
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,12-17H2,1-2H3/b9-8+ |
InChI-Schlüssel |
QSOXHGWBNRSJPE-CMDGGOBGSA-N |
Isomerische SMILES |
CCCCCC/C=C/C#CCCCCCCC(=O)OC |
SMILES |
CCCCCCC=CC#CCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCC=CC#CCCCCCCC(=O)OC |
Synonyme |
(E)-10-Heptadecen-8-ynoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



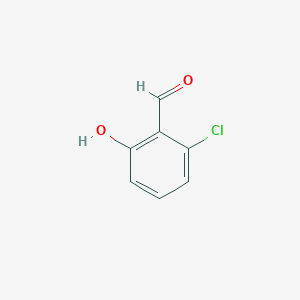
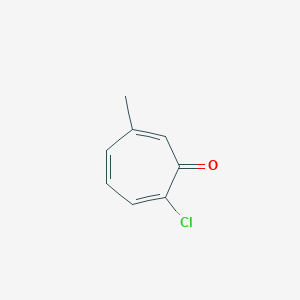
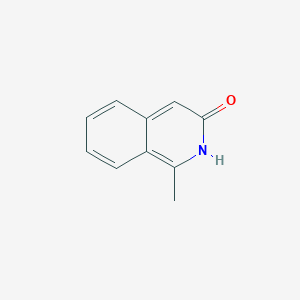
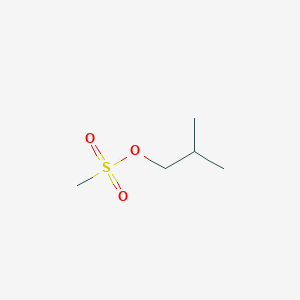
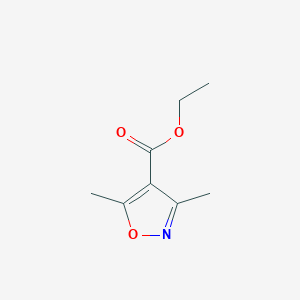
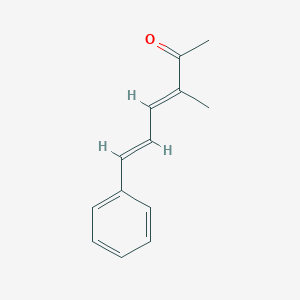
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
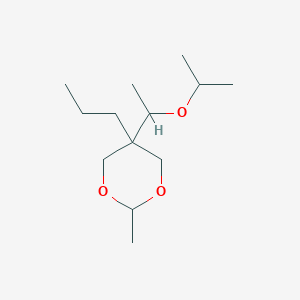
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
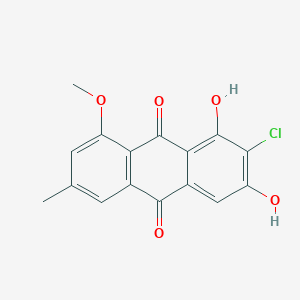
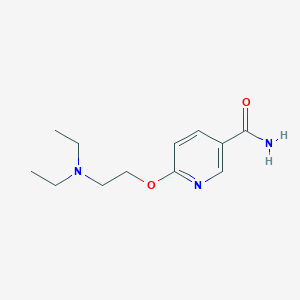
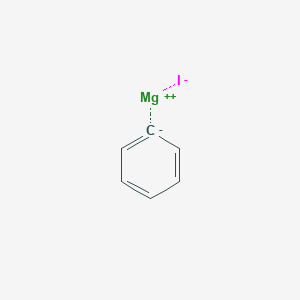
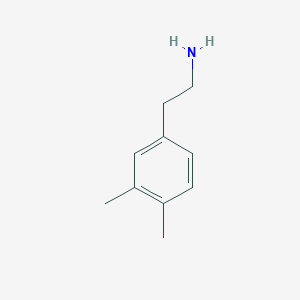
![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)